

methodology for measuring boron concentration in plant tissues

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Measuring Boron in Plant Tissues: A Guide for Researchers

Application Note & Protocol

This document provides detailed methodologies for the quantitative determination of **boron** concentration in plant tissues, intended for researchers, scientists, and professionals in drug development. Two widely employed methods are detailed: the Azomethine-H colorimetric method and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Introduction

Boron is an essential micronutrient for plants, playing a crucial role in cell wall structure, membrane function, and reproductive growth. However, the range between **boron** deficiency and toxicity is narrow for many plant species.[1] Therefore, accurate measurement of **boron** concentration in plant tissues is vital for diagnosing nutritional status, assessing toxicity, and in various research applications. This note provides a comparative overview and detailed protocols for two common analytical techniques.

Method Selection

The choice between the Azomethine-H and ICP-OES methods depends on factors such as sample throughput, required sensitivity, and available equipment. The Azomethine-H method is a cost-effective colorimetric assay suitable for laboratories without access to advanced



spectrometric instrumentation.[2][3] ICP-OES offers higher throughput, greater sensitivity, and the ability to perform multi-element analysis simultaneously.[3][4]

Table 1: Comparison of Azomethine-H and ICP-OES Methods

Parameter	Azomethine-H Method	Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)	
Principle	Colorimetric reaction between boron and azomethine-H reagent, forming a yellow complex.[2]	Measurement of atomic emission from boron atoms excited in an argon plasma.	
Sensitivity	Lower	Higher[2]	
Detection Limit	~0.1 ppm	~0.006 mg·L-1[5]	
Quantification Limit	~0.5 ppm	~0.02 mg·L-1[5]	
Throughput	Lower, suitable for smaller sample batches.	High, suitable for large-scale analysis.	
Interferences	High concentrations of iron, copper, aluminum, and organic matter can interfere.[2][6]	Spectral interferences from other elements can occur, but are often correctable. High salt matrices can be problematic. [5][7]	
Cost	Lower instrument and operational cost.	Higher initial instrument investment and operational costs.	
Multi-element Analysis	No	Yes	

Experimental Protocols Sample Collection and Preparation (Common to both methods)

Proper sample collection and preparation are critical for accurate **boron** analysis.



- Collection: Collect the desired plant tissue (e.g., leaves, stems, roots). For comparative studies, it is crucial to sample the same plant part at a consistent developmental stage.[1][8]
- Decontamination: Gently wash the collected tissue with deionized water to remove any surface contamination. Avoid excessive washing, as it can leach soluble **boron**.[1]
- Drying: Dry the plant material in a forced-air oven at 65-70°C until a constant weight is achieved (typically 24-48 hours).
- Grinding: Grind the dried tissue to a fine powder (to pass through a 20-40 mesh screen)
 using a Wiley mill or a similar grinder with stainless steel components to avoid **boron**contamination. Store the powdered sample in a clean, dry, and labeled container.

Sample Digestion

Prior to analysis, the organic matter in the plant tissue must be destroyed to release the **boron** into solution. Two primary methods are employed:

a) Dry Ashing

This method involves the combustion of the organic matter at a high temperature.

- Weigh approximately 0.5-1.0 g of the dried, ground plant tissue into a clean porcelain or platinum crucible.
- Place the crucible in a muffle furnace.
- Gradually increase the temperature to 500-550°C and maintain for 5-8 hours, or until a white or gray ash is obtained.[3]
- Allow the crucible to cool to room temperature.
- Dissolve the ash in 10 mL of 0.1 N HCl or 0.36 N H2SO4.[9][10] Ensure the ash is completely dissolved, gently heating if necessary.
- Filter the solution through a Whatman No. 42 filter paper into a 50 mL volumetric flask.



- Rinse the crucible and filter paper with small portions of deionized water, collecting the rinsings in the volumetric flask.
- Bring the flask to volume with deionized water and mix thoroughly.

b) Acid Digestion

This method uses strong acids to oxidize the organic matter. This method is often faster than dry ashing.

- Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube. To avoid boron contamination from borosilicate glass, the use of nalgene bottles or other composite materials is recommended.[11]
- Add 5 mL of concentrated nitric acid (HNO₃). Let the samples predigest overnight or for at least 30 minutes in a fume hood.
- If a microwave digester is available, follow the manufacturer's protocol for plant tissue. A
 typical program involves ramping the temperature to 180-200°C and holding for 15-20
 minutes.
- Alternatively, for block digestion, heat the tubes at 125°C for 4 hours.
- After digestion and cooling, dilute the digest to a final volume (e.g., 50 mL) with deionized water.

Workflow for Sample Preparation and Digestion





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Caption: General workflow for plant tissue preparation and digestion for **boron** analysis.

Azomethine-H Colorimetric Method Protocol

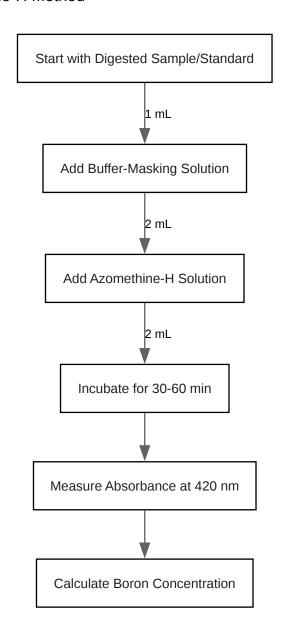
This method is based on the reaction of **boron** with azomethine-H in a buffered solution to form a stable yellow-colored complex, which is then measured spectrophotometrically.

- a) Reagent Preparation
- Azomethine-H Solution (0.90% w/v): Dissolve 0.90 g of azomethine-H and 2.0 g of L-ascorbic acid in 100 mL of deionized water.[12] Gentle heating in a water bath may be required to fully dissolve the components. This solution should be stored in a refrigerator and is stable for up to 48 hours.[12]
- Buffer-Masking Solution: Dissolve 250 g of ammonium acetate and 15 g of ethylenediaminetetraacetic acid (EDTA) disodium salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.
- Boron Stock Solution (100 ppm): Dissolve 0.5716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 L in a volumetric flask.
- **Boron** Working Standards: Prepare a series of working standards (e.g., 0, 0.5, 1, 2, 4, and 6 ppm B) by diluting the stock solution with deionized water.
- b) Color Development and Measurement
- Pipette 1 mL of the digested plant sample solution (or standard) into a clean plastic test tube.
- Add 2 mL of the Buffer-Masking Solution and mix well.
- Add 2 mL of the Azomethine-H solution and mix thoroughly.
- Allow the color to develop for 30-60 minutes at room temperature.
- Measure the absorbance of the solution at 420 nm using a spectrophotometer.[13] Use the 0 ppm standard as the blank.



- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the **boron** concentration in the plant samples from the calibration curve.

Workflow for the Azomethine-H Method



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Caption: Step-by-step workflow for the Azomethine-H colorimetric assay.

ICP-OES Method Protocol







ICP-OES measures the light emitted by **boron** atoms in a high-temperature argon plasma. The intensity of the emitted light is directly proportional to the concentration of **boron** in the sample.

a) Instrument Calibration

Prepare a series of **boron** calibration standards (e.g., 0, 0.1, 0.5, 1.0, 5.0, and 10.0 ppm) from a certified **boron** standard solution. The matrix of the standards should be matched to the acid matrix of the digested samples (e.g., 2% HNO₃).

b) Sample Analysis

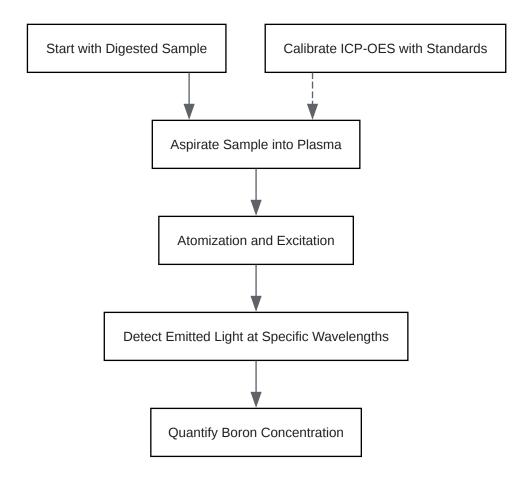
- Set up the ICP-OES instrument according to the manufacturer's instructions. Recommended wavelengths for **boron** analysis are 249.678 nm, 249.773 nm, and 208.959 nm. The 249.773 nm line is generally the most sensitive, while the 208.959 nm line can be used for samples with high **boron** concentrations to avoid detector saturation.
- Introduce the calibration standards to the instrument, starting with the blank and proceeding to the highest concentration, to generate a calibration curve.
- Aspirate the digested plant samples into the instrument.
- The instrument software will automatically calculate the **boron** concentration in the samples based on the calibration curve.

c) Quality Control

- Analyze a blank and a calibration verification standard periodically (e.g., every 10-20 samples) to monitor for instrument drift and contamination.
- Include a certified reference material (CRM) of plant tissue in each analytical run to validate the accuracy of the method.

Workflow for the ICP-OES Method





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Caption: Simplified workflow for boron determination by ICP-OES.

Data Presentation

Table 2: Typical **Boron** Concentrations in Plant Tissues



Plant Species	Tissue	Boron Concentration (ppm, dry weight)	Reference
Maize	Shoots	5 - 60	[3]
Orchard Leaves (NBS 1571)	Leaves	33 ± 3	[9][10]
Chickpea	Shoots	10 - 100 (deficiency to sufficiency range)	[14]
Various Crops	Mature Leaves	15 - 100 (sufficiency range)	[1][8]

Note: These values are indicative and can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Conclusion

Both the Azomethine-H and ICP-OES methods are reliable for the determination of **boron** in plant tissues. The Azomethine-H method is a viable option for laboratories with limited resources, while ICP-OES provides a more sensitive and high-throughput solution. Careful sample preparation and adherence to the detailed protocols are essential for obtaining accurate and reproducible results.

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References

- 1. agriculture.borax.com [agriculture.borax.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]

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- 4. arvumplantlabs.com [arvumplantlabs.com]
- 5. doaj.org [doaj.org]
- 6. An automated procedure for the determination of boron in plant tissue Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS [ouci.dntb.gov.ua]
- 8. Agronomy notes: Plant tissue testing for boron | U.S. Borax [agriculture.borax.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Boron determination in plant tissue by the azomethine H method | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Chickpea Wikipedia [en.wikipedia.org]
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